

Application Note and Protocols for HPLC Purification of Trityl-on RNA Oligonucleotides

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Compound of Interest

Compound Name: 2',5'-Bis-O-(triphenylMethyl)uridine

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Introduction

The synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology and therapeutic development, with applications ranging from gene silencing with siRNA to mRNA-based vaccines. A critical step in obtaining high-quality oligonucleotides for these sensitive applications is the purification of the full-length product from a complex mixture of failure sequences and other synthesis-related impurities.[1][2][3][4][5] High-performance liquid chromatography (HPLC) is a powerful and widely adopted method for this purpose, offering high resolution and scalability.[1][3][5]

This document provides detailed application notes and protocols for the purification of trityl-on RNA oligonucleotides using ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC). The "trityl-on" strategy, where the lipophilic 5'-dimethoxytrityl (DMT) group is left on the desired full-length oligonucleotide, significantly enhances the hydrophobicity of the target molecule.[3][6] This increased hydrophobicity allows for excellent separation from the more polar, non-tritylated ("trityl-off") failure sequences.[3] Following purification, the DMT group is cleaved, and the final product is desalted to yield a highly pure RNA oligonucleotide.

Principle of Trityl-on IP-RP-HPLC

Ion-pair reversed-phase HPLC is the most common technique for oligonucleotide analysis and purification.[2] In this method, a hydrophobic stationary phase (e.g., C8 or C18) is used in



conjunction with a mobile phase containing an ion-pairing agent, typically a trialkylammonium salt like triethylammonium acetate (TEAA).[7][8] The positively charged triethylammonium ions associate with the negatively charged phosphate backbone of the RNA, effectively neutralizing the charge and allowing the oligonucleotide to be retained on the hydrophobic stationary phase.[9] Elution is then achieved by increasing the concentration of an organic solvent, such as acetonitrile, in the mobile phase. The highly hydrophobic DMT group on the full-length product leads to its strong retention on the column, allowing for its separation from the earlier eluting, less hydrophobic failure sequences.[3][8]

Experimental Workflow

The overall workflow for the purification of trityl-on RNA oligonucleotides can be summarized in the following steps:



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Caption: Overall workflow for trityl-on RNA oligonucleotide purification.

Data Presentation

The following table summarizes typical performance data for the purification of a 25-mer RNA oligonucleotide using the protocols described below.



Parameter	Result
Crude Purity	< 80%
Post-Purification Purity	> 99%[1]
Overall Yield	> 56%[1]
Detritylation Efficiency	> 95%
Salt Removal	> 99%

Detailed Experimental Protocols Protocol 1: Sample Preparation

- Cleavage and Deprotection: Following solid-phase synthesis, the RNA oligonucleotide is cleaved from the solid support and deprotected using a standard protocol, for instance, with a mixture of concentrated ammonium hydroxide and ethanol (e.g., 3:1 v/v) at 55°C for 3-5 hours.[10]
- Evaporation: The cleavage and deprotection solution is evaporated to dryness using a
 centrifugal evaporator. To prevent accidental detritylation, it is crucial to avoid acidic
 conditions and excessive heat.[11] The addition of a non-volatile base like TRIS can help
 prevent detritylation during this step for DNA, but may interfere with subsequent RNA
 desilylation.[12] A newer method suggests converting the oligonucleotide to a non-volatile
 sodium salt prior to drying down to significantly reduce detritylation.[12]
- 2'-Hydroxyl Deprotection: The 2'-O-silyl protecting groups are removed using a fluoride reagent such as triethylamine trihydrofluoride (TEA·3HF) or tetra-n-butylammonium fluoride (TBAF) in an appropriate solvent like DMSO or THF.[10][12]
- Quenching and Dissolution: The desilylation reaction is quenched, and the crude trityl-on oligonucleotide is dissolved in an appropriate buffer for HPLC injection, typically 0.1 M triethylammonium acetate (TEAA), pH 7.0.[8]

Protocol 2: IP-RP-HPLC Purification



The following is a general protocol that can be adapted for various RNA sequences and lengths. Method development and optimization are recommended for specific oligonucleotides.

HPLC System: An Agilent 1290 Infinity II Preparative LC system or a similar preparative HPLC system is suitable.[1]

Column: A polymeric reversed-phase column, such as Agilent PLRP-S, is recommended due to its stability at high pH and temperature.[1] The choice of pore size depends on the length of the oligonucleotide.

Parameter	Analytical Scale	Preparative Scale
Column	Agilent PLRP-S, 4.6 x 150 mm, 8 μm	Agilent PLRP-S, 25 x 150 mm, 8 μm
Mobile Phase A	100 mM TEAA in Water, pH 7.0	100 mM TEAA in Water, pH 7.0
Mobile Phase B	100 mM TEAA in 50% Acetonitrile	100 mM TEAA in 50% Acetonitrile
Flow Rate	1.0 mL/min	25 mL/min
Column Temperature	60 °C	60 °C
Detection	UV, 260 nm	UV, 260 nm
Injection Volume	10-50 μL	1-5 mL

Gradient Program:



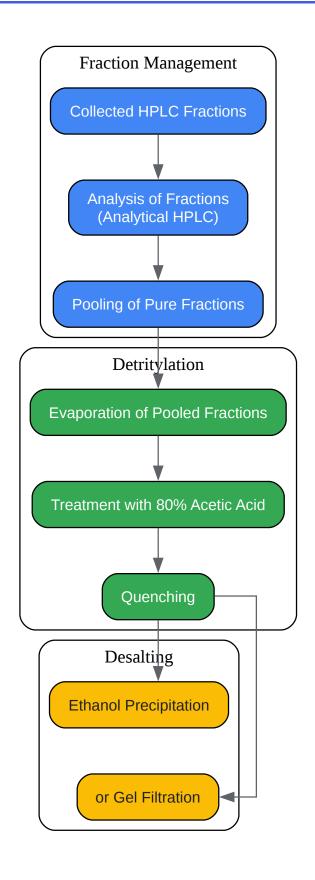
Time (min)	% Mobile Phase B
0	20
20	40
21	100
23	100
23.1	20
25	20

Procedure:

- System Equilibration: Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.[8]
- Sample Injection: Inject the dissolved crude trityl-on RNA oligonucleotide.
- Gradient Elution: Run the gradient program. The trityl-on full-length product will elute as a late, well-defined peak, while the trityl-off failure sequences will elute earlier.
- Fraction Collection: Collect fractions corresponding to the main peak containing the trityl-on product.[8]

Protocol 3: Post-Purification Processing





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Caption: Post-purification processing workflow.



- Fraction Analysis and Pooling: Analyze the collected fractions by analytical HPLC to determine their purity. Pool the fractions containing the pure trityl-on product.
- Evaporation: Evaporate the pooled fractions to remove the acetonitrile and water.
- Detritylation:
 - Dissolve the dried oligonucleotide in 80% acetic acid.[11]
 - Incubate at room temperature for 20-30 minutes.[11] The solution should turn orange, indicating the release of the trityl cation.
 - Quench the reaction by adding a buffer or co-precipitating with ethanol.[11]
 - A milder detritylation method involves adjusting the pH of the oligonucleotide solution to
 5.0 with acetic acid and heating at 40°C for 1 hour.[13]
- Desalting:
 - Ethanol Precipitation: This is a common method to remove the detritylation reagents and the cleaved tritanol. Dissolve the oligonucleotide in water, add a salt solution (e.g., 3 M sodium acetate), and then add cold ethanol to precipitate the RNA.[11]
 - Gel Filtration: Size exclusion chromatography (e.g., using a NAP-10 or NAP-25 column) is an effective way to remove salts and small molecules.[3]
 - Spin Columns: Centrifugal gel filtration devices can also be used for rapid desalting.[14]
- Final Product: After desalting, the purified RNA oligonucleotide is typically lyophilized to a fluffy white powder and stored at -20°C or below.

Troubleshooting and Considerations

Depurination: Exposure to acidic conditions, especially before the removal of base-protecting groups, can lead to depurination (loss of purine bases).[6] It is crucial to perform detritylation under mild and controlled conditions after all other protecting groups have been removed.
 [11]



- Secondary Structures: RNA oligonucleotides can form stable secondary structures that may
 interfere with chromatographic separation. Performing the HPLC at an elevated temperature
 (e.g., 60°C) helps to denature these structures and improve peak shape and resolution.[3]
 [15]
- Ion-Pairing Reagent: The choice and concentration of the ion-pairing reagent can significantly affect retention and selectivity.[2][9] While TEAA is widely used, other reagents can be explored for optimizing separations.
- Scaling Up: The method described can be scaled up from analytical to preparative scale by using a larger diameter column and adjusting the flow rate accordingly, while keeping the linear velocity constant.[1]

By following these detailed protocols and considering the key aspects of the methodology, researchers, scientists, and drug development professionals can achieve high-purity RNA oligonucleotides suitable for a wide range of demanding applications.

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